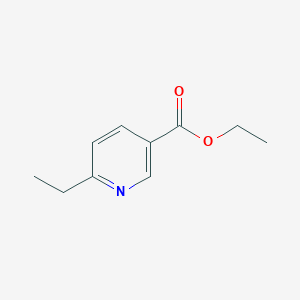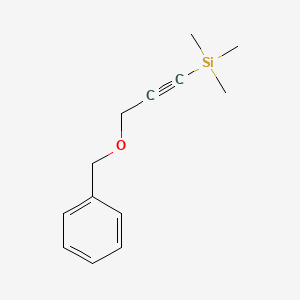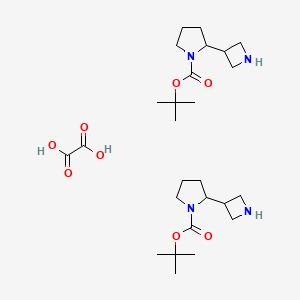![molecular formula C8H18N2O B13908806 [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)
[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol typically involves the reaction of piperazine derivatives with suitable alkylating agents. One common method is the alkylation of 1,2,4-trimethylpiperazine with formaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Piperazine: A six-membered ring with two nitrogen atoms, similar to [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol but without the hydroxyl group.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom, used in various chemical applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in certain contexts .
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11)6-9(2)4-5-10(8)3/h11H,4-7H2,1-3H3/t8-/m1/s1 |
Clave InChI |
NGRMRNBPDQDKKC-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@]1(CN(CCN1C)C)CO |
SMILES canónico |
CC1(CN(CCN1C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13908737.png)
![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)

![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)

![[(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B13908763.png)
![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)

![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)



![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
